1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-iodo-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-iodo-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound is further functionalized with an iodine atom at the 2-position, a phenylsulfonyl group at the 1-position, and an amine group at the 5-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-iodo-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using reagents like iodine (I2) or N-iodosuccinimide (NIS).
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-iodo-1-(phenylsulfonyl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, secondary amines, and phenols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-iodo-1-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-iodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific biological context and the target molecules involved. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by binding to the receptor’s ligand-binding domain.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-iodo-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
2-iodo-1-(phenylsulfonyl)-1H-indole: This compound has a similar structure but features an indole core instead of a pyrrolo[2,3-b]pyridine core. The indole core imparts different chemical and biological properties.
2-iodo-1-(phenylsulfonyl)-1H-pyrrole: This compound has a pyrrole core and lacks the additional pyridine ring. It has different reactivity and biological activity compared to the pyrrolo[2,3-b]pyridine derivative.
2-iodo-1-(phenylsulfonyl)-1H-pyridine: This compound has a pyridine core and lacks the pyrrole ring. It also exhibits different chemical and biological properties.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-iodo-1-(phenylsulfonyl)- lies in its fused bicyclic structure, which combines the properties of both pyrrole and pyridine rings, along with the functional groups that impart specific reactivity and biological activity.
Properties
Molecular Formula |
C13H10IN3O2S |
---|---|
Molecular Weight |
399.21 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C13H10IN3O2S/c14-12-7-9-6-10(15)8-16-13(9)17(12)20(18,19)11-4-2-1-3-5-11/h1-8H,15H2 |
InChI Key |
FEPFYXZSYVPZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.